molecular formula C12H10N2O2 B1354575 4-Nitro-[1,1'-biphenyl]-3-amine CAS No. 76129-28-7

4-Nitro-[1,1'-biphenyl]-3-amine

Cat. No.: B1354575
CAS No.: 76129-28-7
M. Wt: 214.22 g/mol
InChI Key: FWFWQBIQPVAXEI-UHFFFAOYSA-N
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Description

4-Nitro-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C12H10N2O2 It consists of a biphenyl structure substituted with a nitro group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of Biphenyl: : The initial step involves the nitration of biphenyl to introduce a nitro group. This can be achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 4-nitrobiphenyl.

  • Amination: : The nitro group in 4-nitrobiphenyl can be reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over a palladium catalyst. This step yields 4-nitro-[1,1’-biphenyl]-3-amine.

Industrial Production Methods

Industrial production of 4-nitro-[1,1’-biphenyl]-3-amine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro group in 4-nitro-[1,1’-biphenyl]-3-amine can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

  • Substitution: : The amine group can participate in various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

  • Oxidation: : The compound can also undergo oxidation reactions, although these are less common. Oxidizing agents such as potassium permanganate can be used to oxidize the amine group to a nitroso or nitro group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

    Reduction: 4-Amino-[1,1’-biphenyl]-3-amine.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-nitro-[1,1’-biphenyl]-3-amine serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs and therapeutic agents. Its structure can be modified to enhance biological activity or reduce toxicity, making it a candidate for drug development.

Industry

In the materials science industry, 4-nitro-[1,1’-biphenyl]-3-amine is used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism by which 4-nitro-[1,1’-biphenyl]-3-amine exerts its effects depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and interact with various molecular targets. These interactions can influence the compound’s reactivity and its ability to bind to biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobiphenyl: Lacks the amine group, making it less versatile in chemical reactions.

    3-Amino-[1,1’-biphenyl]-4-nitro: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

    4-Amino-[1,1’-biphenyl]-3-nitro: Similar to 4-nitro-[1,1’-biphenyl]-3-amine but with reversed positions of the nitro and amine groups.

Uniqueness

4-Nitro-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of its functional groups, which allows for a distinct set of chemical reactions and applications. Its ability to undergo both reduction and substitution reactions makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2-nitro-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFWQBIQPVAXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503802
Record name 4-Nitro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76129-28-7
Record name 4-Nitro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-2-nitroaniline (217 mg, 1.0 mmol), phenylboronic acid (122 mg, 1.0 mmol), tetrakis-(triphenylphosphine)palladium (55 mg, 0.05 mmol) and cesium carbonate (650 mg, 2.0 mmol) was added 3 mL of ethyleneglycol dimethyl ether (DME). The reaction was heated to 80° C. and stirred under nitrogen atmosphere overnight. The mixture was filtered through a celite pad. The filtrate was concentrated and purified by biotage column chromatography to give 4-nitrobiphenyl-3-amine (207 mg)
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium
Quantity
55 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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